molecular formula C12H10ClNO B8391404 4-(4-chloro-phenyl)-6-methyl-1H-pyridin-2-one

4-(4-chloro-phenyl)-6-methyl-1H-pyridin-2-one

Cat. No.: B8391404
M. Wt: 219.66 g/mol
InChI Key: ZFAYNZUWZACPBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-chloro-phenyl)-6-methyl-1H-pyridin-2-one is a useful research compound. Its molecular formula is C12H10ClNO and its molecular weight is 219.66 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H10ClNO

Molecular Weight

219.66 g/mol

IUPAC Name

4-(4-chlorophenyl)-6-methyl-1H-pyridin-2-one

InChI

InChI=1S/C12H10ClNO/c1-8-6-10(7-12(15)14-8)9-2-4-11(13)5-3-9/h2-7H,1H3,(H,14,15)

InChI Key

ZFAYNZUWZACPBX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=O)N1)C2=CC=C(C=C2)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A suspension of (E)-4-(4-chlorophenyl)but-3-en-2-one (5.42 g, 30 mmol, Aldrich Chemical Co.), 1-(2-ethoxy-2-oxoethyl)pyridinium chloride (6.05 g, 30 mmol) (prepared according to the procedure described in WO 94/04502) and ammonium acetate (46.3 g, 0.6 mol) in ethanol (150 mL) was stirred at room temperature for 15 min, then at reflux for 4 h. The reaction mixture was allowed to cool and stand at room temperature overnight. The resulting precipitate was collected by filtration, and the collected solid was washed with ethanol, then water, and dried in a vacuum oven at 45° C. for 16 h to afford 3.1 g (47%) of the title compound as an off-white solid. HPLC/MS: retention time=2.86 min, [M+H]+=220.3.
Quantity
5.42 g
Type
reactant
Reaction Step One
Quantity
6.05 g
Type
reactant
Reaction Step One
Quantity
46.3 g
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Three
Yield
47%

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